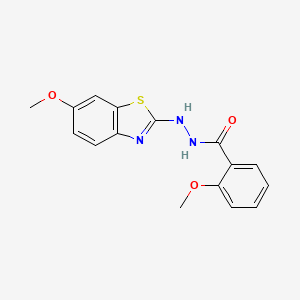

2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

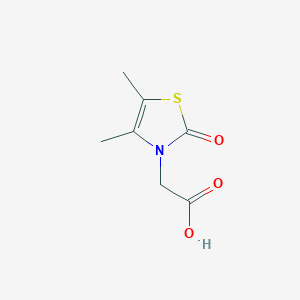

“2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that contains a benzothiazole core . Benzothiazole is a privileged bicyclic ring system known for its wide range of biological activities and applications in organic synthesis.

Synthesis Analysis

The synthesis of benzothiazole derivatives is of considerable interest due to their importance in pharmaceutical utilities . A common method for synthesizing benzothiazole derivatives involves the condensation of benzothiazole with chloroethylacetate, followed by treatment with hydrazine hydrate to obtain hydrazino benzothiazole .Molecular Structure Analysis

The molecular formula of “2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is C16H14N2O3S, with an average mass of 314.359 Da and a monoisotopic mass of 314.072510 Da .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, condensation with aldehydes, and cyclization reactions, which are pivotal for the functionalization of the benzothiazole core and the introduction of various substituents.Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

- Synthesis and Analgesic Activity : Novel derivatives of benzohydrazide, including those related to the specified compound, have been synthesized and characterized, demonstrating promising analgesic and antiproliferative activities. For example, certain derivatives exhibited significant analgesic activity, and one compound showed in vitro antiproliferative activity (Vijaya Raj et al., 2007).

- Antimicrobial Activity : New pyridine derivatives synthesized using benzothiazoles, including the methoxy-substituted variants, have been evaluated for antimicrobial activity, showing variable and modest effects against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

- Anticonvulsant and Neuroprotective Effects : N-(substituted benzothiazol-2-yl)amide derivatives have been developed with notable anticonvulsant and neuroprotective effects. One compound, in particular, demonstrated effective results in reducing oxidative stress markers and improving survival rates in models of induced seizures (Hassan, Khan, & Amir, 2012).

Chemical Properties and Applications

- Copper(II)- and Gold(III)-mediated Synthesis : Research has shown the potential of copper(II) and gold(III) in mediating the cyclization of thioureas to create substituted 2-aminobenzothiazoles, providing insights into more efficient and cost-effective synthetic pathways for benzothiazole derivatives, including those with methoxy groups (Schroeder, Hiscock, & Dawe, 2017).

Antiproliferative Activity

- Anticancer Potential : Certain methoxy-substituted benzothiazole derivatives have shown promising antiproliferative activity against human cancer cells, suggesting a role in cancer therapy. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor, displaying significant anticancer effects without antimicrobial or antimalarial activity at studied concentrations (Minegishi et al., 2015).

Molecular Design and Synthesis

- Synthesis of Liquid Crystals : The design and synthesis of liquid crystals incorporating benzothiazole cores, including methoxy-substituted derivatives, have been explored for their mesomorphic properties, indicating applications in materials science and display technologies (Ha et al., 2010).

Eigenschaften

IUPAC Name |

2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-21-10-7-8-12-14(9-10)23-16(17-12)19-18-15(20)11-5-3-4-6-13(11)22-2/h3-9H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIHLGCFIXAMBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2625412.png)

![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2625427.png)

![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)

![6-Benzyl-N-(3-imidazol-1-ylpropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2625431.png)